4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Kinase Inhibition Mnk2 Oncology

4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 137438-23-4) is a heterocyclic building block combining a benzothiophene and a pyrimidine ring. It is a key intermediate in the synthesis of substituted benzothienopyrimidines, which have been patented as potent Mnk1/2 kinase inhibitors for oncology.

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
CAS No. 137438-23-4
Cat. No. B147709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS137438-23-4
Molecular FormulaC11H11ClN2S
Molecular Weight238.74 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl
InChIInChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3
InChIKeyZSDWARZBRRSRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine: Core Intermediate for Kinase-Focused Medicinal Chemistry


4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 137438-23-4) is a heterocyclic building block combining a benzothiophene and a pyrimidine ring . It is a key intermediate in the synthesis of substituted benzothienopyrimidines, which have been patented as potent Mnk1/2 kinase inhibitors for oncology . The presence of a chlorine atom at the 4-position and a methyl group at the 7-position distinguishes it from unsubstituted or differently substituted analogs, providing a unique entry point for structure-activity relationship (SAR) exploration of this privileged scaffold . The compound is readily available from commercial suppliers at 95-96% purity, making it a practical choice for hit-to-lead and lead optimization programs .

Why 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Cannot Be Substituted by Another Benzothienopyrimidine Analog


Within the benzothienopyrimidine class, biological activity is exquisitely sensitive to the nature and position of substituents on the tetrahydrobenzo ring. Patent data explicitly demonstrate that simple 4-amino substituted analogs (without the 7-methyl group) are potent EGFR inhibitors but are 'less effective MKNK inhibitors', whereas the elaborated compounds derived from 7-substituted intermediates like 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine achieve potent and selective Mnk kinase inhibition . Similarly, SAR studies on anti-infective tetrahydrobenzothienopyrimidines show that even minor changes to the hydrazone substituent at the 4-position result in order-of-magnitude shifts in potency against Trypanosoma cruzi, Mycobacterium tuberculosis, and cancer cell lines . Using a generic, unsubstituted, or differently substituted benzothienopyrimidine core will not reproduce the activity profiles of compounds specifically elaborated from the 7-methyl-4-chloro scaffold.

Quantitative Evidence for Selecting 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Over Its Analogs


7-Methyl Substitution is Essential for Optimal Mnk2 Kinase Inhibition Potency

The 4-chloro-7-methyl substitution pattern on the tetrahydrobenzothienopyrimidine core is a critical precursor for generating potent Mnk2 kinase inhibitors. Patent data show that final compounds derived from this intermediate achieve single-digit nanomolar IC50 values against Mnk2. In contrast, compounds based on the 5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidin-4-amine scaffold lacking the 7-methyl group are characterized as 'potent EGFR inhibitors but less effective MKNK inhibitors' . This demonstrates a clear selectivity switch driven by the 7-position substitution, which is synthetically accessible via the target 4-chloro-7-methyl intermediate.

Kinase Inhibition Mnk2 Oncology SAR

Benzothienopyrimidine Scaffold Delivers Broader Anti-Infective Potency Spectrum Compared to Simple Thienopyrimidines

The tetrahydrobenzothienopyrimidine scaffold, from which 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a direct precursor, exhibits potent activity against multiple neglected disease pathogens. A series of 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone derivatives showed in vitro activity against T. cruzi, M. tuberculosis, L. amazonensis, and multiple human cancer cell lines, with select compounds demonstrating in vivo efficacy . This broad-spectrum activity distinguishes the benzothienopyrimidine class from simpler thienopyrimidine scaffolds, which typically show narrower activity profiles. The 4-chloro substituent on the target compound enables facile derivatization to these active hydrazones.

Anti-Infective Trypanosoma cruzi Mycobacterium tuberculosis Leishmaniasis

4-Chloro Substituent Enables High-Yield Diversification via Nucleophilic Aromatic Substitution for SAR Libraries

The 4-chloro group on 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient parallel synthesis of focused libraries. In patent procedures, this intermediate is reacted with various anilines or amino-heterocycles in ethanol with catalytic HCl at 100°C to generate diverse 4-amino substituted products in a single step . This contrasts with the alternative approach of constructing the pyrimidine ring with the desired 4-substituent already in place, which requires a new multi-step synthesis for each analog. The 4-chloro-7-methyl combination thus offers a strategic advantage: the 7-methyl group provides the critical selectivity determinant, while the 4-chloro handle enables rapid SAR exploration.

Medicinal Chemistry SNAr Library Synthesis Lead Optimization

Predicted Physicochemical Profile (cLogP 4.2) Positions Compound for CNS Drug Discovery Programs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is 4.2 . This value falls within the optimal range (cLogP 1-5) for CNS drug candidates and is notably close to the mean cLogP of 3.8 reported for marketed CNS drugs . In comparison, the unsubstituted parent scaffold 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 40493-18-3, lacking the 7-methyl group) is expected to have a lower cLogP (approximately 3.4-3.6), making the 7-methyl compound more lipophilic and potentially more brain-penetrant. This physicochemical distinction makes the target compound a superior starting point for CNS-targeted kinase inhibitor programs.

CNS Drug Discovery Physicochemical Properties cLogP Blood-Brain Barrier

High-Impact Application Scenarios for 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine


Mnk1/2 Kinase Inhibitor Lead Optimization in Oncology

Use this intermediate as the starting point for synthesizing 4-amino-substituted benzothienopyrimidines targeting the Mnk1/2 kinases. The 7-methyl group on the scaffold is a critical selectivity determinant that distinguishes Mnk-active compounds from EGFR-active analogs. React the 4-chloro handle with diverse anilines or amino-heterocycles to generate focused libraries for SAR studies, targeting the single-digit nanomolar IC50 range against Mnk2 that has been demonstrated in patent examples .

Anti-Infective Drug Discovery Against Neglected Tropical Diseases

Derivatize via the 4-chloro position to generate 4-hydrazono-benzothienopyrimidine libraries for screening against Trypanosoma cruzi (Chagas disease), Mycobacterium tuberculosis, and Leishmania amazonensis. Published data confirm that this scaffold class shows broad in vitro and in vivo anti-infective activity, with the most potent compounds demonstrating drug-like properties suitable for lead optimization .

Focused CNS-Penetrant Kinase Probe Development

The computed cLogP of 4.2 for this intermediate falls within the optimal range for CNS drug candidates. After derivatization at the 4-position, the resulting compounds are predicted to possess favorable blood-brain barrier permeability. This makes the 7-methyl-4-chloro scaffold an ideal core for developing chemical probes targeting brain kinases implicated in neurodegenerative diseases or glioblastoma .

Parallel Library Synthesis for High-Throughput Screening Deck Generation

Leverage the SNAr reactivity of the 4-chloro group to generate diverse compound libraries in parallel format. Using standard amine coupling conditions (EtOH, HCl, 100°C, 5h), a single chemist can prepare 24-96 novel analogs from this single intermediate within one week, dramatically accelerating hit identification and SAR refinement cycles compared to de novo scaffold synthesis .

Quote Request

Request a Quote for 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.